molecular formula C21H24N2O5 B2775013 4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 2319788-33-3

4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2775013
CAS No.: 2319788-33-3
M. Wt: 384.432
InChI Key: UYVWELXEWGPXBR-UHFFFAOYSA-N
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Description

4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14-9-17(12-20(24)22(14)2)28-16-5-7-23(8-6-16)21(25)11-15-3-4-18-19(10-15)27-13-26-18/h3-4,9-10,12,16H,5-8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVWELXEWGPXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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